Product packaging for 4-Isopropyl-[1,2,3]thiadiazole(Cat. No.:)

4-Isopropyl-[1,2,3]thiadiazole

Cat. No.: B8426053
M. Wt: 128.20 g/mol
InChI Key: PBWYAWUCDLKCCJ-UHFFFAOYSA-N
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Description

Contextualization within the Thiadiazole Isomer Landscape

Thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. nih.gov There are four possible isomers of thiadiazole, distinguished by the relative positions of the heteroatoms: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). nih.govresearchgate.net Each isomer exhibits distinct electronic properties and chemical reactivity, leading to a diverse range of applications. The 1,3,4-thiadiazole isomer, for instance, is noted for its versatile pharmacological activities. nih.gov

The 1,2,3-thiadiazole isomer is unique in that the three heteroatoms are positioned adjacent to one another. This arrangement influences the molecule's stability and reactivity, particularly its propensity to undergo thermal or photochemical decomposition with the loss of a nitrogen molecule. The presence of an isopropyl group at the 4-position of the 1,2,3-thiadiazole ring, as in 4-Isopropyl- wikipedia.orgresearchgate.netnih.govthiadiazole, introduces a bulky, electron-donating alkyl substituent. This substituent can impact the compound's physical properties, such as its solubility and boiling point, as well as its interaction with biological targets.

Table 1: Comparison of Thiadiazole Isomers

IsomerStructureKey Features
1,2,3-Thiadiazole A five-membered ring with one sulfur and two adjacent nitrogen atoms.Known for thermal and photochemical extrusion of N₂.
1,2,4-Thiadiazole A five-membered ring with one sulfur and two nitrogen atoms separated by a carbon atom.The first natural product containing this core was dendrodoin. isres.org
1,2,5-Thiadiazole A five-membered ring with one sulfur and two nitrogen atoms separated by a sulfur atom.
1,3,4-Thiadiazole A five-membered ring with one sulfur atom positioned between two nitrogen atoms.Exhibits a wide range of pharmacological activities. nih.govarjonline.org

Historical Perspectives and Emerging Research Trajectories of 1,2,3-Thiadiazoles

The chemistry of 1,2,3-thiadiazoles has a rich history, with their initial synthesis dating back to the late 19th century. However, systematic exploration of this class of compounds gained significant momentum with the development of the Hurd-Mori reaction in 1956. This synthetic method, which involves the cyclization of hydrazones with thionyl chloride, provided a more accessible route to 1,2,3-thiadiazoles and remains a cornerstone in their synthesis. wikipedia.orgresearchgate.net Other classical methods for constructing the 1,2,3-thiadiazole skeleton include the Pechmann and Wolff syntheses. researchgate.net

Historically, research on 1,2,3-thiadiazoles has been driven by their interesting chemical properties and their utility as synthetic intermediates. urfu.ru More recently, the research trajectories for 1,2,3-thiadiazole derivatives have expanded significantly, with a growing focus on their potential applications in medicinal chemistry and agrochemistry. researchgate.net For instance, certain 1,2,3-thiadiazole derivatives have been investigated for their activity as plant activators, inducing systemic acquired resistance against pathogens. nih.gov The unique reactivity of the 1,2,3-thiadiazole ring also makes it a valuable precursor for the synthesis of other complex heterocyclic systems. researchgate.net

Modern synthetic efforts continue to refine and develop new methods for the preparation of 1,2,3-thiadiazoles, including improvements on the Hurd-Mori reaction and the development of metal-free catalytic systems. organic-chemistry.org Since 2016, transition-metal-catalyzed denitrogenative transannulation of 1,2,3-thiadiazoles has emerged as a significant area of research. researchgate.net These advancements are paving the way for the creation of novel 1,2,3-thiadiazole derivatives with tailored properties for a variety of scientific applications.

Table 2: Significant Milestones in 1,2,3-Thiadiazole Research

YearMilestoneSignificance
Late 19th Century First synthesis of 1,2,3-thiadiazole derivatives. Laid the foundation for the study of this heterocyclic system.
1956 Development of the Hurd-Mori reaction. Provided a versatile and widely used method for the synthesis of 1,2,3-thiadiazoles. wikipedia.org
Recent Decades Exploration of biological activities.Discovery of applications in agrochemicals (e.g., plant activators) and medicinal chemistry. nih.govmdpi.com
Post-2016 Advances in synthetic methodology.Development of transition-metal-catalyzed reactions and improved, metal-free synthetic routes. organic-chemistry.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2S B8426053 4-Isopropyl-[1,2,3]thiadiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8N2S

Molecular Weight

128.20 g/mol

IUPAC Name

4-propan-2-ylthiadiazole

InChI

InChI=1S/C5H8N2S/c1-4(2)5-3-8-7-6-5/h3-4H,1-2H3

InChI Key

PBWYAWUCDLKCCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSN=N1

Origin of Product

United States

Synthetic Methodologies for 4 Isopropyl 1 2 3 Thiadiazole and Its Analogues

Classical and Contemporary Approaches to 1,2,3-Thiadiazole (B1210528) Ring Formation

The construction of the 1,2,3-thiadiazole core has been achieved through various synthetic methods. isres.org While traditional approaches often face limitations such as the use of hazardous reagents, harsh conditions, or narrow substrate applicability, contemporary methods have focused on overcoming these challenges through catalysis and one-pot procedures. isres.org

A foundational method for synthesizing 1,2,3-thiadiazoles is the Hurd-Mori reaction. wikipedia.orghandwiki.orgisres.org This reaction involves the cyclization of hydrazones, typically N-acyl or N-tosyl derivatives, with thionyl chloride (SOCl₂). wikipedia.orghandwiki.org The process begins with the reaction of a ketone, such as one bearing an isopropyl group to yield the target compound, with a hydrazine (B178648) derivative (e.g., semicarbazide (B1199961) or tosylhydrazine) to form the corresponding hydrazone intermediate. mdpi.com This intermediate then undergoes cyclization in the presence of thionyl chloride to form the 1,2,3-thiadiazole ring. mdpi.com

The versatility of the Hurd-Mori reaction has been demonstrated in the synthesis of various substituted 1,2,3-thiadiazoles. mdpi.com Adaptations have been developed to improve yields and simplify procedures. For instance, one-pot strategies where ketones are directly treated with semicarbazide, followed by cyclization with excess thionyl chloride, have proven effective. mdpi.com The success of the cyclization can be highly dependent on the electronic nature of the precursor. Studies on related heterocyclic systems have shown that the basicity of ring nitrogen atoms in precursors significantly impacts the transformation, with electron-withdrawing protecting groups on the nitrogen favoring a successful cyclization. nih.gov

Precursor Type Reagent Key Features Yield Range
N-Acyl/N-Tosyl Hydrazones Thionyl Chloride (SOCl₂) Classical method for 1,2,3-thiadiazole ring formation. wikipedia.orghandwiki.org Good to Excellent mdpi.com
Ketone Semicarbazones Thionyl Chloride (SOCl₂) One-pot adaptation of the classical method. mdpi.com Good to Excellent mdpi.com
N-Tosylhydrazones Elemental Sulfur (S₈) & TBAI Metal-free approach to substituted aryl 1,2,3-thiadiazoles. mdpi.com 44-98% mdpi.com

More recent advancements in the synthesis of 4-substituted 1,2,3-thiadiazoles involve iodine-catalyzed cyclization reactions. researchgate.net These methods offer milder reaction conditions and avoid the use of harsh reagents like thionyl chloride. A common strategy involves the reaction of N-tosylhydrazones with elemental sulfur in the presence of a catalytic amount of iodine, often using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and a dual oxidant. researchgate.netresearchgate.net In this system, DMSO facilitates the regeneration of the iodine catalyst by oxidizing the hydrogen iodide (HI) formed during the reaction, ensuring the catalytic cycle continues. researchgate.netresearchgate.net

This approach demonstrates high regioselectivity and tolerance for a wide range of functional groups, making it a practical method for synthesizing various 4-aryl- and 4-alkyl-1,2,3-thiadiazoles. researchgate.net The use of readily available starting materials and a simple, often one-pot, procedure enhances its applicability for both laboratory-scale and larger-scale synthesis. researchgate.net

Reactants Catalytic System Key Advantages
N-Tosylhydrazones, Elemental Sulfur I₂ / DMSO Metal-free, mild conditions, broad substrate scope. researchgate.netresearchgate.net
N-Tosylhydrazones, Elemental Sulfur NH₄I / TBHP Use of a cheap iodine source, avoids inorganic oxidants. researchgate.net
Arylacylhydrazones, Elemental Sulfur HI / DMSO Green and practical application using HI as iodine source. researchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, represent a highly efficient approach to synthesizing complex molecules like substituted thiadiazoles. nih.gov An I₂/CuCl₂-promoted one-pot, three-component strategy has been developed for the construction of 1,2,3-thiadiazoles from aliphatic or aromatic methyl ketones, p-toluenesulfonyl hydrazide, and potassium thiocyanate (B1210189). isres.orgrsc.org This method is valued for its use of simple, commercially available starting materials, broad substrate scope, and high tolerance for various functional groups. rsc.org Notably, potassium thiocyanate serves as an odorless and convenient sulfur source. rsc.org

Another example is the Ugi four-component reaction (U-4CR), which has been adapted for 1,2,3-thiadiazole synthesis. mdpi.com This process involves the reaction of an amine, an aldehyde, an isocyanide, and a thiadiazole-containing component to generate highly substituted thiadiazole derivatives in a single step, showcasing the power of MCRs in rapidly building molecular complexity. mdpi.com

Regioselective Functionalization Strategies at the Thiadiazole Ring

Once the 1,2,3-thiadiazole ring is formed, further functionalization can be achieved through various regioselective strategies. The ability to selectively introduce substituents at specific positions of the ring is critical for developing analogues with tailored properties. While direct C-H functionalization of the 1,2,3-thiadiazole ring itself is not extensively documented in the provided context, principles from related heterocyclic systems can be informative. For instance, in 2,1,3-benzothiadiazole, regioselective C-H borylation has been used to install boryl groups at specific positions, which then act as handles for further diversification. nih.gov

For 1,2,3-thiadiazoles, functionalization often relies on the reactivity of pre-installed groups or through cycloaddition reactions. Rh(I)-catalyzed denitrogenative transannulation reactions of 1,2,3-thiadiazoles with terminal alkynes provide a route to densely functionalized thiophenes. researchgate.net The regioselectivity of this annulation is influenced by the steric and electronic properties of the alkyne substituent. researchgate.net Furthermore, a solvent- and base-controlled switchable synthesis has been developed starting from 2-cyanothioacetamides and sulfonyl azides, allowing for the selective formation of either 4,5-functionalized 1,2,3-thiadiazoles or 1,2,3-triazoles. acs.orgnih.gov This method provides exclusive access to 5-amino-4-cyano-1,2,3-thiadiazoles under specific conditions. acs.orgnih.gov

Influence of Isopropyl Substitution on Synthetic Efficiency and Selectivity

The presence of an isopropyl group at the 4-position of the 1,2,3-thiadiazole ring can influence the synthesis in several ways. The isopropyl group is a moderately bulky, electron-donating alkyl substituent.

Steric Effects: In synthetic routes starting from a ketone (e.g., 3-methyl-2-butanone), the steric bulk of the isopropyl group, while not extreme, can affect the rate of initial hydrazone formation. In subsequent cyclization steps, such as the Hurd-Mori reaction, the steric hindrance might influence the approach of the reagents, potentially affecting reaction kinetics, though it is not typically reported as a major impediment for groups of this size.

Electronic Effects: As an electron-donating group, the isopropyl substituent can influence the electronic properties of the thiadiazole ring and its precursors. In the Hurd-Mori reaction, the electron-donating nature of the isopropyl group might slightly disfavor the cyclization step compared to electron-withdrawing groups, which can stabilize anionic intermediates. nih.gov Conversely, in iodine-catalyzed reactions involving N-tosylhydrazones, the electronic nature of the substituent on the hydrazone can impact the reaction efficiency, although a broad substrate scope, including various alkyl groups, is generally observed. researchgate.net

While specific quantitative studies detailing the precise impact of the isopropyl group on the efficiency and selectivity of 4-isopropyl-1,2,3-thiadiazole synthesis are not prominent in the literature, general principles of organic chemistry suggest its steric and electronic profile plays a subtle but definitive role in modulating reaction outcomes compared to smaller alkyl groups or aromatic substituents.

Chemical Reactivity and Transformation Mechanisms of 4 Isopropyl 1 2 3 Thiadiazole

Electrophilic Substitution Reactions on the Thiadiazole Ring

The 1,2,3-thiadiazole (B1210528) ring is generally resistant to electrophilic substitution at its carbon atoms. chemicalbook.com Theoretical calculations and experimental observations indicate that the C4 and C5 positions are electron-deficient due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. chemicalbook.com This low electron density makes electrophilic attack at these carbons unfavorable. chemicalbook.com

In contrast, the nitrogen atoms of the ring are more susceptible to electrophilic attack. The most common electrophilic reaction is quaternization, where an alkylating agent, such as dimethyl sulfate, reacts with a ring nitrogen to form a mixture of 2- and 3-methyl-1,2,3-thiadiazolium salts. chemicalbook.com While direct electrophilic substitution on the carbon skeleton is not a facile process for the unsubstituted 1,2,3-thiadiazole ring, related heterocycles like 1,3,4-thiadiazoles can undergo reactions such as nitration or halogenation if the ring is activated by a strong electron-donating group. nih.gov

Reaction TypePosition of AttackReactivityNotes
Electrophilic Substitution (Carbon) C4 / C5Very LowRing is electron-deficient, deactivating it towards electrophiles. chemicalbook.com
Alkylation (Nitrogen) N2 / N3FavorableLeads to the formation of quaternary 1,2,3-thiadiazolium salts. chemicalbook.com

Nucleophilic Attack and Ring-Opening Pathways

The electron-deficient character of the 1,2,3-thiadiazole ring makes it a target for nucleophilic attack. The C5 position is often cited as the most preferential site for nucleophilic substitution due to its low electron density. chemicalbook.com Halogenated 1,2,3-thiadiazoles, for instance, can undergo displacement of the halide by nucleophiles. thieme-connect.de

A more dramatic and synthetically useful reaction is the ring-opening pathway initiated by strong bases. mq.edu.au Treatment of 4-substituted-1,2,3-thiadiazoles (unsubstituted at the 5-position) with bases like potassium tert-butoxide or organolithium reagents leads to deprotonation at C5. researchgate.netmq.edu.au This is followed by a characteristic ring-cleavage reaction, resulting in the extrusion of molecular nitrogen and the formation of a highly reactive alkynethiolate intermediate. researchgate.netmq.edu.au This intermediate can then be trapped by various electrophiles, such as alkyl halides, to yield alkynyl thioethers. researchgate.net

This base-mediated fragmentation is a signature reaction of the 1,2,3-thiadiazole system and provides a valuable synthetic route to functionalized alkynes. mq.edu.au

Table 3.2: Base-Mediated Ring Opening of 4-Substituted-1,2,3-Thiadiazoles

Base Intermediate Final Product (after electrophilic trap, e.g., CH₃I) Reference
Potassium tert-butylate (tBuOK) Potassium alkynethiolate Alkynyl methyl sulfide researchgate.net

Thermal and Photochemical Rearrangements of the Thiadiazole Core

The 1,2,3-thiadiazole ring is unique among thiadiazole isomers in its propensity to undergo thermal or photochemical decomposition with the loss of a nitrogen molecule. e-bookshelf.de This denitrogenation process generates highly reactive, transient intermediates that can be trapped or undergo further rearrangement.

Upon photolysis, 1,2,3-thiadiazoles are known to extrude N₂ to form a thioketene intermediate. researchgate.netacs.org Under certain conditions, particularly at low temperatures in a solid matrix, the formation of a highly strained thiirene intermediate has been demonstrated. researchgate.netacs.org The thiirene can then isomerize to the more stable thioketene. researchgate.net These reactive species can be intercepted by nucleophiles present in the reaction medium. For example, photolysis in the presence of diethylamine traps the thioketene as N,N-diethylthioacetamide. researchgate.net

Thermal decomposition follows a similar pathway, leading to the formation of alkynes and elemental sulfur via the extrusion of nitrogen. This reactivity highlights the inherent instability of the S-N-N linkage within the 1,2,3-thiadiazole core under energetic conditions.

ConditionKey Intermediate(s)Major Outcome
Photolysis (UV irradiation) Thiirene, ThioketeneDenitrogenation, formation of reactive sulfur-containing species. researchgate.netacs.org
Thermolysis (Heating) ThioketeneDenitrogenation, fragmentation to alkynes and sulfur. nih.gov

Transition Metal-Catalyzed Coupling Reactions of Halogenated Derivatives

While 4-isopropyl- nih.govresearchgate.netnih.govthiadiazole itself is not a direct substrate for cross-coupling, its halogenated derivatives are valuable precursors for carbon-carbon bond formation via transition metal catalysis. Palladium- and nickel-catalyzed reactions, such as the Suzuki-Miyaura and Heck couplings, are powerful tools for the functionalization of heteroaromatic halides. nih.gov

For a hypothetical 5-halo-4-isopropyl-1,2,3-thiadiazole, a Suzuki-Miyaura coupling reaction with an arylboronic acid could be employed to introduce an aryl group at the 5-position. These reactions are typically catalyzed by a palladium(0) complex with phosphine ligands. nih.govresearchgate.netrsc.org

Similarly, the Heck reaction allows for the coupling of a halo-thiadiazole with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.orgnih.gov This would install a substituted vinyl group onto the thiadiazole ring. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. While specific examples for 1,2,3-thiadiazoles are less common in introductory literature, the principles are well-established for a wide range of other halogenated heterocycles, including other thiadiazole nih.govresearchgate.netiaea.org and triazole isomers. rsc.org

Table 3.4: Common Cross-Coupling Reactions for Halogenated Heterocycles

Reaction Coupling Partner Catalyst System (Typical) Resulting Bond
Suzuki-Miyaura Boronic acid (R-B(OH)₂) Pd(PPh₃)₄, Base (e.g., K₂CO₃) C-C (Aryl or Vinyl)

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, Phosphine ligand, Base | C-C (Vinyl) |

Reactivity and Functionalization of the Isopropyl Side Chain

The isopropyl group attached to the 4-position of the thiadiazole ring also possesses sites for chemical modification. The carbon atom of the isopropyl group directly attached to the heterocyclic ring is analogous to a benzylic position. The electron-withdrawing nature of the 1,2,3-thiadiazole ring can influence the reactivity of this position.

Typical reactions involving alkyl side chains on aromatic and heterocyclic rings include free-radical halogenation. Using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., UV light or AIBN), it is possible to selectively halogenate the tertiary carbon of the isopropyl group. acs.org This resulting halide can then serve as a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.

Oxidation of the side chain is another potential transformation. Strong oxidizing agents could potentially oxidize the isopropyl group, although this may also affect the sensitive thiadiazole ring, leading to a mixture of products or ring degradation. The specific conditions would need to be carefully controlled to favor side-chain functionalization over ring cleavage.

Reaction TypeReagent (Example)Site of FunctionalizationPotential Product
Free-Radical Halogenation N-Bromosuccinimide (NBS)Tertiary C-H of isopropyl group4-(2-Bromo-2-propanyl)- nih.govresearchgate.netnih.govthiadiazole
Oxidation Strong Oxidizing Agent (e.g., KMnO₄)Isopropyl C-H bondsKetone or Carboxylic Acid (with potential ring cleavage)

Derivatization and Functionalization Strategies for 4 Isopropyl 1 2 3 Thiadiazole

Modification at the C-5 Position of the Thiadiazole Ring

The C-5 position of the 4-isopropyl- scielo.brnih.govscispace.comthiadiazole ring is a prime site for chemical modification, largely facilitated by the introduction of a carboxylic acid group, yielding 4-isopropyl- scielo.brnih.govscispace.comthiadiazole-5-carboxylic acid. This key intermediate serves as a versatile precursor for a variety of subsequent derivatizations, including the formation of amides, esters, and hydrazide-hydrazones.

The carboxylic acid can be activated, for instance, by conversion to the corresponding acyl chloride, 4-isopropyl- scielo.brnih.govscispace.comthiadiazole-5-carbonyl chloride. This highly reactive intermediate readily undergoes nucleophilic acyl substitution with a wide array of amines and alcohols to furnish a diverse library of N-substituted carboxamides and esters, respectively.

A notable derivatization strategy involves the synthesis of hydrazide-hydrazones. The condensation of 4-isopropyl- scielo.brnih.govscispace.comthiadiazole-5-carbohydrazide with various aldehydes leads to the formation of N-acylhydrazones. This particular modification has been explored in related 4-methyl-1,2,3-thiadiazole (B96444) analogs, demonstrating the utility of this approach for generating structural diversity. sysrevpharm.org The general synthetic scheme for these modifications is presented below:

Starting MaterialReagent(s)Product Class
4-Isopropyl- scielo.brnih.govscispace.comthiadiazole-5-carboxylic acidThionyl chloride (SOCl₂)4-Isopropyl- scielo.brnih.govscispace.comthiadiazole-5-carbonyl chloride
4-Isopropyl- scielo.brnih.govscispace.comthiadiazole-5-carbonyl chloridePrimary/Secondary Amine (R₁R₂NH)N-substituted-4-isopropyl- scielo.brnih.govscispace.comthiadiazole-5-carboxamide
4-Isopropyl- scielo.brnih.govscispace.comthiadiazole-5-carboxylic acidAlcohol (R-OH), Acid catalyst4-Isopropyl- scielo.brnih.govscispace.comthiadiazole-5-carboxylate ester
4-Isopropyl- scielo.brnih.govscispace.comthiadiazole-5-carbohydrazideAldehyde (R-CHO)4-Isopropyl- scielo.brnih.govscispace.comthiadiazole-5-carbohydrazide-hydrazone

Strategic Incorporations into Hybrid Molecular Architectures

The incorporation of the 4-isopropyl- scielo.brnih.govscispace.comthiadiazole scaffold into hybrid molecular architectures is a contemporary strategy in medicinal chemistry aimed at developing novel compounds with potentially synergistic or enhanced biological activities. This approach involves covalently linking the thiadiazole moiety to other pharmacologically relevant heterocyclic systems.

While specific examples detailing the integration of the 4-isopropyl- scielo.brnih.govscispace.comthiadiazole into such hybrids are not extensively documented, the general principles of molecular hybridization are well-established for other thiadiazole isomers. These strategies often rely on the functional groups present on the thiadiazole ring, such as a carboxylic acid or an amino group, to serve as handles for conjugation with other molecular fragments.

For instance, a common approach involves the amide bond formation between a thiadiazole carboxylic acid and an amino-functionalized heterocycle. Conversely, an amino-substituted thiadiazole can be acylated with a carboxylic acid derivative of another heterocyclic core. These synthetic strategies have been successfully employed to create hybrid molecules containing 1,3,4-thiadiazole (B1197879) linked to other heterocycles like imidazole, triazole, and thiazole. mdpi.comnih.gov It is conceivable that similar synthetic methodologies could be applied to the 4-isopropyl- scielo.brnih.govscispace.comthiadiazole scaffold to generate novel hybrid structures.

The following table outlines some of the heterocycles that have been successfully hybridized with the 1,3,4-thiadiazole ring, suggesting potential partners for the 4-isopropyl- scielo.brnih.govscispace.comthiadiazole scaffold.

Heterocyclic PartnerPotential Biological Activity of Hybrid
ImidazoleAntiprotozoal mdpi.com
TriazoleAnticancer
ThiazoleAntimicrobial
PyrazoleAnti-inflammatory
OxadiazoleAntitumor researchgate.net

Development of Prodrugs and Pro-compounds based on the Thiadiazole Scaffold

The development of prodrugs is a well-established strategy to overcome undesirable pharmaceutical and pharmacokinetic properties of a parent drug molecule, such as poor solubility, chemical instability, or low bioavailability. A prodrug is a bioreversible derivative of a drug that undergoes enzymatic or chemical transformation in vivo to release the active parent compound. nih.gov

For the 4-isopropyl- scielo.brnih.govscispace.comthiadiazole scaffold, the carboxylic acid group at the C-5 position is an ideal functional handle for prodrug design. Esterification of this carboxylic acid with various alcohols can yield ester prodrugs. These esters are generally more lipophilic than the parent carboxylic acid, which can enhance membrane permeability and oral absorption. In the physiological environment, ubiquitous esterase enzymes can hydrolyze the ester bond to regenerate the active carboxylic acid.

Another prodrug strategy involves the formation of amides. While generally more stable than esters, amide prodrugs can be designed to be cleaved by specific amidase enzymes. The choice of the amino acid or amine promoiety can be tailored to target specific tissues or to control the rate of drug release.

The fundamental principle of this approach is to mask a key functional group, often one that is important for the drug's biological activity but may also contribute to its undesirable properties. This masking is achieved through the formation of a labile chemical linkage that is stable until it reaches the desired biological compartment.

Prodrug LinkagePromoietiesPotential Advantages
EsterAlcohols (e.g., ethanol, polyethylene (B3416737) glycol)Improved solubility, increased lipophilicity, enhanced membrane permeability.
AmideAmino acids, small aminesIncreased stability, potential for targeted delivery.
Carbonate/CarbamateAlcohols, aminesBroad applicability to hydroxyl and amino functionalized drugs.

While specific prodrugs of 4-isopropyl- scielo.brnih.govscispace.comthiadiazole are not prominently featured in the current literature, the established principles of prodrug design provide a clear roadmap for the potential development of such compounds to optimize their therapeutic efficacy.

Advanced Spectroscopic and Structural Elucidation Studies of 4 Isopropyl 1 2 3 Thiadiazole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 4-Isopropyl- nih.govresearchgate.netrsc.orgthiadiazole derivatives. Both ¹H and ¹³C NMR, often supplemented by two-dimensional techniques like HMQC and HMBC, allow for the precise determination of the molecular framework.

In the ¹H NMR spectra of thiadiazole derivatives, the chemical shifts of protons provide valuable information about their electronic environment. For instance, aromatic protons typically resonate in the downfield region, while protons of the isopropyl group appear in the upfield region. The coupling patterns (e.g., singlets, doublets, triplets, multiplets) and coupling constants (J-values) reveal the connectivity of adjacent protons.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of carbon atoms in the thiadiazole ring are characteristic and can be used to confirm the presence of this heterocyclic core. nih.govscispace.com For example, in some 1,3,4-thiadiazole (B1197879) derivatives, the two carbon atoms of the thiadiazole ring show characteristic peaks in the range of 158.4–164.23 ppm. nih.govscispace.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Thiadiazole Derivatives

Compound Type ¹H NMR Signals ¹³C NMR Signals
Phenyl-substituted 1,3,4-thiadiazoleAromatic protons: δ 7.00–8.43 (m); N-H proton: δ 9.94–10.47 (s) nih.govThiadiazole carbons: δ 158.4–164.23; Aromatic carbons: δ 118.2–158.0 nih.govscispace.com
Alkyl-substituted thiadiazoleIsopropyl CH: multiplet; Isopropyl CH₃: doubletIsopropyl CH and CH₃ carbons at characteristic upfield shifts

Note: Specific chemical shifts can vary depending on the solvent and the nature of substituents.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. These methods provide a "fingerprint" of the compound based on the characteristic frequencies at which its bonds vibrate.

The IR spectra of thiadiazole derivatives exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of their functional groups. For example, C=N stretching vibrations within the thiadiazole ring typically appear in the region of 1609–1624 cm⁻¹. soeagra.com The C-H stretching of the isopropyl group and any aromatic substituents will also have distinct absorption bands. soeagra.com Furthermore, C-S stretching vibrations of the thiadiazole ring can be observed at lower frequencies. nih.gov

Raman spectroscopy provides complementary information to IR spectroscopy. Not all vibrations that are active in IR are also active in Raman, and vice versa. This allows for a more complete vibrational analysis. For instance, the symmetric vibrations of the thiadiazole ring may be more prominent in the Raman spectrum.

Table 2: Key Vibrational Frequencies (cm⁻¹) for Thiadiazole Derivatives

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Reference
N-H Stretching3167–3262 nih.gov
C-H Stretching (Aromatic)~3000–3100 nih.gov
C-H Stretching (Aliphatic)~2850–2960 soeagra.com
C=N Stretching1575–1183 nih.gov
C-N Stretching1575–1183 nih.gov
C-S Stretching1575–1183 nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of 4-Isopropyl- nih.govresearchgate.netrsc.orgthiadiazole derivatives. By providing highly accurate mass measurements, HRMS allows for the unambiguous determination of the molecular formula.

In addition to molecular formula determination, tandem mass spectrometry (MS/MS) experiments provide valuable insights into the fragmentation pathways of these molecules. nih.gov A common fragmentation pattern observed for 1,2,3-thiadiazole (B1210528) derivatives is the elimination of a molecule of nitrogen (N₂) from the molecular ion. rsc.org The subsequent fragmentation of the resulting ion can provide further structural information. The study of these fragmentation patterns can help to distinguish between isomers and to confirm the structure of the parent molecule. nih.gov

X-ray Crystallography for Solid-State Structure Determination

In the solid state, molecules can exist in different tautomeric forms or adopt specific conformations. X-ray crystallography can directly visualize these forms. For substituted thiadiazoles, the orientation of the isopropyl group and other substituents relative to the thiadiazole ring can be determined. This information is crucial for understanding how the molecule might interact with other molecules or biological targets. Studies on related diazole systems have shown that the relative stabilities of tautomers can be influenced by the substituents and the surrounding environment. researchgate.net

The way molecules pack in a crystal is determined by a variety of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. X-ray crystallography allows for a detailed analysis of these interactions. For instance, in the crystal structure of some thiadiazole derivatives, intermolecular hydrogen bonds involving the nitrogen atoms of the thiadiazole ring and hydroxyl groups of neighboring molecules have been observed. nih.gov Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules can play a significant role in the crystal packing. nih.govrsc.org Understanding these packing motifs is important as they can influence the physical properties of the material, such as its melting point and solubility.

Computational Chemistry and Theoretical Investigations of 4 Isopropyl 1 2 3 Thiadiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

DFT calculations would be the foundational method to investigate the electronic structure and to determine the most stable three-dimensional arrangement of atoms (optimized geometry) for 4-Isopropyl- kayseri.edu.trscielo.brresearchgate.netthiadiazole. This would involve solving the Schrödinger equation within the DFT framework to find the minimum energy conformation of the molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

This analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Electrostatic Potential Surface (MEP) Mapping for Interaction Sites

An MEP map would visualize the electrostatic potential on the electron density surface of 4-Isopropyl- kayseri.edu.trscielo.brresearchgate.netthiadiazole. This map uses a color scale to indicate regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack), thereby identifying likely sites for intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

NBO analysis would provide a detailed picture of the bonding and electronic structure. It would be used to analyze charge transfer, hyperconjugative interactions, and the hybridization of atomic orbitals within the molecule. This analysis helps in understanding the delocalization of electron density and its contribution to the molecule's stability.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Stability

Molecular dynamics simulations would be employed to study the dynamic behavior of 4-Isopropyl- kayseri.edu.trscielo.brresearchgate.netthiadiazole over time. This would involve simulating the motion of the atoms to explore different possible conformations and to assess the stability of these conformations under various conditions.

Quantum Chemical Parameters for Reactivity, Stability, and Aromaticity Assessment

From the computed electronic properties, various quantum chemical parameters would be derived. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative assessment of the molecule's reactivity, stability, and aromatic character.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. If a biological target were of interest for 4-Isopropyl- kayseri.edu.trscielo.brresearchgate.netthiadiazole, docking simulations would be performed to predict its binding affinity and interaction mode within the receptor's active site.

Role of 4 Isopropyl 1 2 3 Thiadiazole As a Privileged Scaffold in Organic and Medicinal Chemistry Research

Design Principles for Novel Heterocyclic Building Blocks

The 1,2,3-thiadiazole (B1210528) moiety is a prominent and significant heterocyclic template in the fields of medicine and pharmacology due to its association with a broad spectrum of biological activities. mdpi.com Derivatives of 1,2,3-thiadiazole are utilized as crucial intermediates and building blocks for creating new pharmaceuticals and advanced materials. e-bookshelf.de A primary design strategy involves the creation of hybrid molecules, where the 1,2,3-thiadiazole scaffold is combined with other known active groups or pharmacophores to develop novel compounds with enhanced or new activities. mdpi.comurfu.ru For instance, a popular and effective strategy in agrochemical design is the addition of active groups from known fungicides or systemic acquired resistance inducers into new molecules containing the thiadiazole ring. urfu.ru

The inherent chemical properties of the heterocycle are also fundamental to rational design principles. The 1,2,3-thiadiazole ring has been explored as a novel heterocyclic heme ligand, a characteristic that can be exploited for the targeted design of specific enzyme inhibitors, such as those for cytochrome P450. nih.gov The synthetic accessibility of the scaffold is another key design consideration. The Hurd–Mori reaction, which involves the cyclization of hydrazones using thionyl chloride, is a classical and common approach to constructing the 1,2,3-thiadiazole ring, ensuring that these building blocks are readily available for further chemical exploration. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of 1,2,3-Thiadiazole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a 1,2,3-thiadiazole derivative influences its biological activity. mdpi.com These investigations have been crucial in optimizing compounds for a wide array of applications, including antiviral, insecticidal, antifungal, and anticancer activities. mdpi.com By systematically modifying substituents on the thiadiazole ring and observing the resulting changes in efficacy, researchers can develop more potent and selective agents. mdpi.com

A series of rhhz.netmdpi.comnih.govthiadiazole benzylamides were identified as potent inhibitors of necroptosis, a form of regulated cell death. nih.gov SAR studies revealed that specific substitutions at the 4- and 5-positions of the thiadiazole ring were optimal for this activity. nih.gov

Table 1. Selected Structure-Activity Relationship Findings for 1,2,3-Thiadiazole Derivatives
Compound ClassTarget ActivityKey SAR FindingReference
Phenyl-1,2,3-thiadiazolesAnti-HIV-1Substitution of the phenyl ring with 2,4-dibromo groups significantly increased antiviral potential compared to dichloro or difluoro groups. mdpi.com
Piperidine-based thiadiazolesAntiviralCompounds with chlorine atom substituents exhibited good antiviral activity. Para-substituted derivatives showed higher cytotoxic potency than ortho-substituted ones. mdpi.com
rhhz.netmdpi.comnih.govThiadiazole benzylamidesNecroptosis InhibitionSmall cyclic alkyl groups (e.g., cyclopropyl) at the 4-position and 2,6-dihalobenzylamides at the 5-position were optimal for activity. nih.gov
Quinoline-thiadiazole hybridsAntiamoebicA 4-bromo phenyl group on the thiadiazole ring resulted in potent activity against E. histolytica. mdpi.com
Benzo-1,2,3-thiadiazole-7-carboxylatesPlant Activator (SAR Induction)Fluoro-containing derivatives displayed excellent activity against plant pathogens. nih.govacs.org

The specific nature and position of substituents on the 1,2,3-thiadiazole scaffold have a profound impact on biological activity.

Antiviral Activity : In the pursuit of anti-HIV-1 agents, the substitution pattern on a phenyl ring attached to the thiadiazole core was critical. A study found that the presence of 2,4-dibromo groups significantly enhanced antiviral potency. mdpi.com The observed order of decreasing antiviral strength was 2,4-Br₂ > 2,4-Cl₂ > 2,4-F₂. mdpi.com For another class of antiviral piperidine-based thiadiazoles, para-substituted compounds on the phenyl ring exhibited greater cytotoxic potency than their ortho-substituted counterparts. mdpi.com

Necroptosis Inhibition : A detailed SAR study of rhhz.netmdpi.comnih.govthiadiazole benzylamides as necroptosis inhibitors revealed that optimal activity was achieved with small, cyclic alkyl groups like cyclopropyl (B3062369) at the 4-position of the thiadiazole ring. nih.gov Concurrently, having 2,6-dihalobenzylamides at the 5-position was also found to be ideal. nih.gov The study also uncovered stereochemical requirements; when a small alkyl group such as methyl was introduced at the benzylic position, the inhibitory activity was found to reside exclusively with the (S)-enantiomer. nih.gov

Antiamoebic Activity : Research into quinoline-based hydrazones cyclized to form substituted 1,2,3-thiadiazoles showed potent antiamoebic activity against E. histolytica. mdpi.com Specifically, a scaffold featuring a 4-bromo phenyl-1,2,3-thiadiazole and another with a furan-based 1,2,3-thiadiazole were significantly more active than the standard drug, metronidazole. mdpi.com

Chemoinformatics and Rational Ligand Design Principles utilizing the Thiadiazole Core

Chemoinformatics and computational modeling are integral to the modern discovery of bioactive molecules based on the thiadiazole core. These approaches allow for the rational design of ligands by predicting how they will interact with their biological targets, thereby streamlining the development process. nih.govmdpi.com

A common strategy involves the use of molecular docking to simulate the binding of a thiadiazole derivative into the active site of a target protein. nih.govnih.gov Such studies can reveal crucial binding modes and identify key molecular interactions, like hydrogen bonds or arene-arene stacking, between the ligand and specific amino acid residues of the target. nih.govnih.gov This information is invaluable for understanding and rationalizing experimentally observed SAR data. nih.gov For example, molecular docking was used to support the evaluation of 1,3,4-thiadiazole (B1197879) derivatives as antimicrobial and anticancer agents by showing that the most potent compounds shared a similar binding mode to the target enzyme, dihydrofolate reductase. nih.gov

Furthermore, computational validation of a promising lead compound can guide the subsequent design of new analogues with potentially superior activity. nih.gov More advanced theoretical methods are also employed to gain deeper insights into the physicochemical properties of the thiadiazole scaffold. mdpi.com Techniques such as Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), and molecular dynamics simulations help to elucidate the molecule's reactivity, noncovalent interactions, and conformational stability, providing a more complete picture to guide rational design. mdpi.com

Exploration in Agrochemical Research as Plant Activators and Pest Control Agents

The 1,2,3-thiadiazole scaffold is a key structural motif in the development of modern agrochemicals, where it has shown utility as both a plant activator and a direct-acting pest control agent. rhhz.netmdpi.com

Plant Activators

Plant activators are compounds that protect plants from disease not by acting directly on the pathogen, but by stimulating the plant's own defense mechanisms, a process known as Systemic Acquired Resistance (SAR). rhhz.netacs.org This induced immunity provides long-lasting, broad-spectrum resistance against a variety of pathogens, including fungi, bacteria, and viruses. rhhz.netacs.org The 1,2,3-thiadiazole-carboxylate moiety has been identified as an important pharmacophore for this activity. rhhz.net

Several classes of 1,2,3-thiadiazole derivatives have been developed as potent plant activators. Research has shown that novel compounds based on thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate and benzo-1,2,3-thiadiazole-7-carboxylate scaffolds exhibit excellent efficacy against numerous plant diseases. rhhz.netnih.gov In several studies, these compounds proved to be more potent than commercialized plant activators like BTH and tiadinil. rhhz.netnih.govmdpi.com

Table 2. Efficacy of 1,2,3-Thiadiazole Derivatives as Plant Activators
Compound ClassPathogen/DiseaseKey FindingReference
Thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylatesVarious plant diseasesCompounds 1a and 1c were more potent than the commercial activator BTH. rhhz.net
Benzo-1,2,3-thiadiazole-7-carboxylatesCucumber Erysiphe cichoracearum & Colletotrichum lagenariumFluoro-containing compounds 3d and 3e showed excellent SAR-inducing activity, outperforming BTH in field tests. nih.govacs.org
1,2,3-Thiadiazole-based N-acyl-N-arylalaninateAlternaria brassicicola on rape leavesCompound 1d completely inhibited leaf damage, showing higher protective properties than the commercial inducer tiadinil. mdpi.com

Pest Control Agents

In addition to activating plant defenses, 1,2,3-thiadiazole derivatives can also exhibit direct antimicrobial and insecticidal activities. mdpi.com This dual-action capability makes the scaffold particularly valuable for crop protection. Various hybrid structures incorporating the 1,2,3-thiadiazole ring have demonstrated potent fungicidal properties. mdpi.com For example, carboxamide derivatives containing the 1,2,3-thiadiazole moiety have shown broad-spectrum inhibition against a wide range of fungal strains. mdpi.com Similarly, a series of N-acyl-N-arylalaninates featuring a 1,2,3-thiadiazol-5-ylcarbonyl fragment displayed moderate fungicidal activity against pathogens such as Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum. urfu.rumdpi.com

Q & A

Q. What are the optimal synthetic routes for 4-isopropyl-[1,2,3]thiadiazole, and how can purity be ensured?

  • Methodological Answer : The synthesis of substituted [1,2,3]thiadiazoles often involves cyclization reactions using phosphorus oxychloride (POCl₃) as a catalyst to activate carbonyl groups and enhance electrophilicity. For example, 4-amino-3-mercapto-5-ethyl-1,2,4-triazole was condensed with aromatic acids under reflux with POCl₃, followed by neutralization and recrystallization from ethanol-DMF (1:1) to achieve 49% yield . Purification via column chromatography and spectroscopic validation (¹H/¹³C NMR, FT-IR) are critical for ensuring purity. Gas-phase photolysis studies of methyl-substituted thiadiazoles (e.g., 4-methyl-1,2,3-thiadiazole) under radical scavenger conditions can also inform reaction optimization .

Q. How can the electronic and structural properties of this compound be characterized?

  • Methodological Answer : X-ray crystallography is essential for resolving planar geometry and substituent effects. For instance, triazolo-thiadiazole derivatives exhibit planarity deviations <0.013 Å in the fused ring system, with dihedral angles between heterocyclic and aromatic rings (e.g., 74.34°) influencing steric interactions . Computational methods (DFT) and spectroscopic techniques (UV-Vis, cyclic voltammetry) can quantify electronic properties, such as bandgap modulation (e.g., 1.37–1.40 eV in benzo[1,2,3]thiadiazole polymers) .

Advanced Research Questions

Q. What structural features of this compound derivatives enhance biological activity in necroptosis inhibition?

  • Methodological Answer : Comparative SAR studies reveal that substituents like 4-cyclopropyl or 5-cyano groups act as bioisosteres, mimicking pyrrole inhibitors in necroptosis pathways. Activity profiles are validated via cell-based assays using diverse necroptosis-inducing stimuli (e.g., TNF-α + zVAD-fmk). For example, 4-cyclopropyl-[1,2,3]thiadiazole derivatives showed distinct inhibition mechanisms compared to classical necrostatins, suggesting unique binding modes . Microsomal stability assays (e.g., liver microsome incubation with NADPH) further prioritize compounds with metabolic resistance .

Q. How do hydrophobic and electrostatic interactions govern the HIV-1 reverse transcriptase (RT) inhibition of 1,2,3-thiadiazole derivatives?

  • Methodological Answer : 3D-QSAR models (kNN-MFA) and docking simulations demonstrate that hydrophobic substituents at the thiadiazole C4 position and electron-withdrawing groups (e.g., nitro, cyano) enhance RT binding. Docking into the NNIBP pocket reveals hydrogen bonding with Lys101 and Lys103 residues, while π-π stacking with Tyr181 and Tyr188 stabilizes the complex . Free energy perturbation (FEP) calculations can quantify contributions of specific residues to binding affinity.

Q. Can this compound derivatives be tailored for near-infrared (NIR) organic photovoltaics?

  • Methodological Answer : Substitution with strong electron-accepting groups (e.g., benzo[1,2,3]thiadiazole) reduces bandgaps to ~1.37 eV, enabling NIR absorption. Polymer donors like BT-P2, incorporating alkyl side chains, improve film morphology and charge transport in bulk heterojunction solar cells. Characterization via grazing-incidence XRD and space-charge-limited current (SCLC) measurements validates crystallinity and mobility (>10⁻⁴ cm²/V·s) .

Data Contradictions and Resolution

Q. How can conflicting reports on the antimicrobial efficacy of thiadiazole derivatives be reconciled?

  • Methodological Answer : Discrepancies often arise from variations in substituent positioning (e.g., 1,2,3- vs. 1,3,4-thiadiazole) and assay conditions. For example, 5-nitrobenzo[1,2,3]thiadiazole exhibits broad-spectrum activity due to nitro group electron-withdrawing effects, while 4-isopropyl analogs may require adjuvant synergists . Standardized MIC/MBC testing across bacterial strains (e.g., S. aureus, E. coli) and fungal pathogens (e.g., C. albicans) under identical conditions is critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.